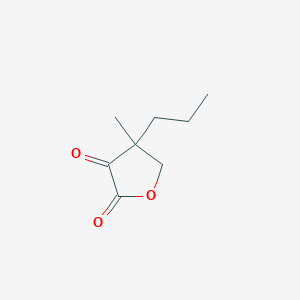

4-Methyl-4-propyloxolane-2,3-dione

Description

4-Methyl-4-propyloxolane-2,3-dione is a cyclic diketone derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with methyl and propyl groups at the 4-position, along with two ketone groups at the 2- and 3-positions.

Properties

CAS No. |

98558-63-5 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-methyl-4-propyloxolane-2,3-dione |

InChI |

InChI=1S/C8H12O3/c1-3-4-8(2)5-11-7(10)6(8)9/h3-5H2,1-2H3 |

InChI Key |

PHHOZFBZJZOEJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(COC(=O)C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propyloxolane-2,3-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans and related compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4-propyloxolane-2,3-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the Paal-Knorr reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propyloxolane-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-4-propyloxolane-2,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-4-propyloxolane-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following sections compare 4-Methyl-4-propyloxolane-2,3-dione with three classes of structurally related compounds: piperazine-2,3-diones , other oxolane-2,3-diones , and indolin-2,3-diones . Key differences in ring size, substituent effects, and biological activity are highlighted.

Comparison with Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones (six-membered rings) are well-studied for their anthelmintic activity. For example, 1,4-disubstituted piperazine-2,3-dione derivatives exhibit enhanced lipophilicity (ClogP values ranging from 1.8 to 3.5) compared to unmodified piperazine (ClogP = −1.1), which correlates with improved bioavailability and parasite growth inhibition (e.g., 89% inhibition against Fasciola hepatica at 100 μg/mL) .

Table 1: Structural and Lipophilicity Comparison

*Estimated based on alkyl substituent contributions.

Comparison with Other Oxolane-2,3-diones

4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione () shares the oxolane-2,3-dione core but features a polar hydroxyphenyl substituent. This aromatic group increases hydrogen-bonding capacity, likely reducing lipophilicity (ClogP ≈ 1.2) compared to the alkyl-substituted 4-Methyl-4-propyl analog (ClogP ~2.5). Such differences influence solubility and target selectivity; alkyl groups favor hydrophobic interactions, whereas aryl groups may enhance binding to polar enzyme pockets.

Table 2: Substituent Effects on Oxolane-2,3-diones

| Compound | Substituents | ClogP (Estimated) | Potential Applications |

|---|---|---|---|

| 4-Methyl-4-propyloxolane-2,3-dione | 4-methyl, 4-propyl | ~2.5 | Drug delivery, catalysis |

| 4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione | Hydroxyphenyl | ~1.2 | Chelation, enzyme inhibition |

Comparison with Indolin-2,3-diones

Indolin-2,3-diones (e.g., substituted indole derivatives) demonstrate how structural modifications to the dione scaffold impact receptor affinity. For instance, indolin-2,3-diones exhibit low σ1 receptor affinity (Ki > 300 nM) but high σ2 selectivity (Ki = 42 nM, σ1/σ2 ratio >72), attributed to the additional carbonyl group and planar indole ring .

Table 3: Receptor Affinity and Selectivity

*Hypothesized based on scaffold similarities.

Key Research Findings

Ring Size and Bioactivity : Smaller oxolane rings may enhance metabolic stability compared to piperazine analogs, though larger rings improve conformational diversity for target engagement .

Substituent Effects : Alkyl groups (methyl/propyl) increase lipophilicity, favoring blood-brain barrier penetration, while polar groups (hydroxyphenyl) enhance solubility for aqueous applications .

Receptor Selectivity : The absence of aromaticity in oxolane-2,3-diones may reduce σ2 receptor off-target effects, making them promising for σ1-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.